molecular formula C17H10N4 B12002068 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzonitrile

4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzonitrile

Cat. No.: B12002068
M. Wt: 270.29 g/mol
InChI Key: NHYFEKFQPKPKMQ-NTEUORMPSA-N
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Description

4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzonitrile is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzonitrile typically involves the reaction of 1H-benzimidazole with 4-cyanobenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. Common solvents used in this reaction include ethanol and dimethyl sulfoxide (DMSO), and the reaction is often carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall yield. The purification process involves recrystallization and chromatography techniques to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of benzimidazole derivatives with different functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the cyano group to an amine group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various benzimidazole derivatives with altered functional groups, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to mimic purine structures, allowing it to bind to nucleotide-binding sites on enzymes and inhibit their activity. This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1H-benzimidazol-2-yl)methyl]benzonitrile
  • 4-[(1H-benzimidazol-2-yl)thio]benzonitrile
  • 4-[(1H-benzimidazol-2-yl)amino]benzonitrile

Uniqueness

4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzonitrile stands out due to its unique cyanoethenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for developing new materials and studying complex biological interactions .

Properties

Molecular Formula

C17H10N4

Molecular Weight

270.29 g/mol

IUPAC Name

4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzonitrile

InChI

InChI=1S/C17H10N4/c18-10-13-7-5-12(6-8-13)9-14(11-19)17-20-15-3-1-2-4-16(15)21-17/h1-9H,(H,20,21)/b14-9+

InChI Key

NHYFEKFQPKPKMQ-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(C=C3)C#N)/C#N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(C=C3)C#N)C#N

Origin of Product

United States

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